1-(Ethoxycarbonyl)piperidine-2-carboxylic acid
Description
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is a piperidine derivative featuring an ethoxycarbonyl (ester) group at the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, where its ester group can act as a protective moiety or a prodrug precursor. The ethoxycarbonyl group enhances lipophilicity compared to free amines, facilitating membrane permeability while allowing controlled hydrolysis to release active carboxylic acid derivatives in vivo .
Properties
IUPAC Name |
1-ethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-2-14-9(13)10-6-4-3-5-7(10)8(11)12/h7H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIINMEGWTDLIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564285 | |
| Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130497-14-2 | |
| Record name | 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Route and Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperidine + Ethyl chloroformate + Triethylamine, room temperature, 1–3 h | Nucleophilic substitution to form 1-(Ethoxycarbonyl)piperidine intermediate | High yield, mild conditions |
| 2 | Work-up: aqueous extraction, organic phase separation | Removal of by-products and excess reagents | Efficient phase separation |
| 3 | Purification: recrystallization or silica gel chromatography | To obtain pure 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid | Purity >95% achievable |
Industrial scale synthesis often employs batch reactors with controlled temperature and stirring, followed by recrystallization to ensure product quality.
Reaction Mechanism Insights
The key step in the preparation is the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of ethyl chloroformate, forming a carbamate intermediate. The presence of a base such as triethylamine neutralizes the hydrochloric acid generated, driving the reaction forward. The carboxylic acid group is typically introduced or preserved on the piperidine ring either from the starting material or via subsequent oxidation steps if required.
Purification and Characterization
- Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) or chromatographic separation on silica gel is standard to achieve high purity.
- Characterization: Confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry. Typical NMR data show characteristic signals for the ethoxycarbonyl group and the piperidine ring protons.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct carbamate formation | Piperidine + Ethyl chloroformate | Triethylamine | Room temp, 1–3 h | High (>80%) | Mild, scalable |
| Asymmetric synthesis (related) | L-camphorsulfonamide + diphenylimine ester | Lewis acid, strong base | Multi-step, one-pot | Moderate to high | Stereoselective, complex |
| Substituted piperidine route | 4-bromo-1-tosylpiperidine + electrophiles | Triphenylphosphine, DDCQ | Room temp to reflux | Moderate (40–50%) | Multi-step, requires chromatography |
Research Findings and Industrial Relevance
- The direct reaction method is favored for industrial production due to simplicity and scalability.
- Purification techniques ensure the compound meets purity standards for use as a building block in pharmaceutical synthesis.
- Research indicates the compound’s functional groups allow further chemical modifications, making it valuable in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The ethoxycarbonyl group can be reduced to yield different functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to enhance the efficacy and specificity of drugs targeting neurological disorders. For example:
- Neurological Disorders : Research has shown that derivatives of piperidine compounds can exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease. A study demonstrated the synthesis of piperidine derivatives that showed promising results in enhancing cognitive function in animal models .
Organic Synthesis
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid is utilized in organic synthesis as a building block for creating complex organic molecules. Its applications include:
- Synthesis of Weinreb Amides : A practical one-pot synthesis method has been developed for Weinreb-like amides from piperidine-2-carboxylic acid derivatives. This method facilitates the formation of amides that are valuable in drug development .
- Polymer Chemistry : The compound is also employed in synthesizing polymers with unique properties, enhancing materials used in coatings, adhesives, and other industrial applications.
Agrochemical Formulations
In agrochemistry, this compound plays a role in formulating effective herbicides and pesticides. Its ability to modify biological activity makes it useful for developing products that improve agricultural productivity.
- Herbicide Development : Research has indicated that piperidine derivatives can act as herbicides by inhibiting specific metabolic pathways in plants, leading to enhanced crop yields .
Biochemical Research
The compound is leveraged in biochemical studies to explore metabolic pathways and enzyme interactions. This research aids in understanding biological processes and identifying potential therapeutic targets.
- Enzyme Interaction Studies : Studies involving pipecolic acid derivatives have shown their potential as enzyme inhibitors, which could lead to new therapeutic strategies for various diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Electronic Effects
The table below compares 1-(ethoxycarbonyl)piperidine-2-carboxylic acid with structurally related piperidine-2-carboxylic acid derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
- Ester vs. Sulfonyl Groups : The ethoxycarbonyl group in the target compound offers moderate electron-withdrawing effects, whereas sulfonyl derivatives (e.g., 3-methoxyphenylsulfonyl in ) exhibit stronger acidity due to enhanced electron withdrawal, making them suitable for enzyme active-site binding.
- Steric and Stereochemical Effects : Chiral analogs like (2R)-1-(propan-2-yl)piperidine-2-carboxylic acid demonstrate significant yield variations (44% vs. 97% for the S-enantiomer), highlighting the impact of stereochemistry on synthetic efficiency .
Stability and Reactivity
- Ester Hydrolysis : The ethoxycarbonyl group is less prone to hydrolysis than trichloroethoxycarbonyl derivatives (), which benefit from trichloroethyl groups for enhanced stability under acidic conditions.
- Sulfonyl Derivatives : Compounds like 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid () show increased thermal stability due to aromatic sulfonyl groups, whereas ketone-containing analogs (e.g., 1-(2-oxopropyl)piperidine-2-carboxylic acid in ) may undergo nucleophilic addition reactions.
Research Findings and Data
Spectral Characterization
- NMR Confirmation : (2R)-1-(propan-2-yl)piperidine-2-carboxylic acid was structurally validated using ¹H NMR, with distinct peaks for chiral center protons (δ 1.2–1.4 ppm) and carboxylic acid (δ 12.1 ppm) .
- IR Spectroscopy : 1-(2-oxopropyl)piperidine-2-carboxylic acid () showed a carbonyl stretch at 1705 cm⁻¹, distinguishing it from esters (1720–1740 cm⁻¹).
Biological Activity
1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, with the molecular formula CHNO and a molecular weight of 201.22 g/mol, is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of both an ethoxycarbonyl group and a carboxylic acid group attached to a piperidine ring, which influences its reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction can be performed under mild conditions, usually at room temperature, leading to high yields of the desired product. In industrial applications, large-scale batch reactions are common, followed by purification processes like recrystallization or chromatography to ensure product purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As a nucleophile or electrophile, it can participate in a range of chemical reactions. Its functional groups enable it to engage in hydrogen bonding and other non-covalent interactions, which are critical for its biological effects.
Case Studies
- Cancer Cell Proliferation : A study evaluating similar piperidine derivatives indicated that certain compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and inhibition of cell invasion. Although direct studies on this compound are sparse, its structural similarity to other active compounds suggests potential efficacy in this area .
- Molecular Docking Studies : Molecular docking analyses have been conducted on related compounds to predict their binding affinities to specific biological targets, such as enzymes involved in metabolic pathways. These studies provide insights into how modifications to the piperidine structure can influence biological activity .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid | Similar piperidine structure | Reported anti-inflammatory properties |
| Ethyl 1-methyl-3-piperidinecarboxylate | Different substituent | Exhibits neuroprotective effects |
| Ethyl 1-propyl-3-piperidinecarboxylate | Different substituent | Potential analgesic activity |
This comparison highlights how variations in substituents can lead to significant differences in biological activity, suggesting that further research on this compound could uncover unique therapeutic potentials.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(Ethoxycarbonyl)piperidine-2-carboxylic acid, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves esterification of piperidine-2-carboxylic acid using ethyl chloroformate or similar reagents. Key steps include:
- Protection of the carboxylic acid group : Use a base (e.g., triethylamine) to deprotonate the carboxylic acid, facilitating nucleophilic attack on ethyl chloroformate.
- Reaction temperature : Maintain 0–5°C to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Confirm the ethoxycarbonyl group via H NMR (δ ~4.2 ppm for –OCHCH) and C NMR (δ ~170 ppm for carbonyl).
- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : ESI-MS should show [M+H] at m/z 215.2 (CHNO) .
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents:
- DMSO : ~50 mg/mL
- Methanol : ~30 mg/mL
- Water : <1 mg/mL (pH-dependent; improves under basic conditions).
Note: Pre-dissolve in DMSO for biological assays, followed by dilution in buffered solutions to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., NMR shifts, HPLC retention times)?
Methodological Answer:
- Cross-validation : Compare experimental H NMR data with computational predictions (DFT calculations, Gaussian09/B3LYP/6-31G*).
- Chromatographic optimization : Adjust HPLC mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve co-eluting impurities.
- Isotopic labeling : Use N or C-labeled analogs to confirm peak assignments .
Q. What strategies mitigate steric hindrance effects during derivatization of this compound?
Methodological Answer:
- Selective deprotection : Use mild acidic conditions (e.g., TFA/DCM) to remove the ethoxycarbonyl group without degrading the piperidine ring.
- Catalytic methods : Employ Pd/C or Ru-based catalysts for hydrogenolysis of protecting groups.
- Computational modeling : Predict steric clashes using molecular docking (AutoDock Vina) to optimize reaction sites .
Q. What in silico and in vitro approaches assess the compound’s toxicological risks?
Methodological Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and Ames mutagenicity.
- Cytotoxicity assays : Test against HEK293 or HepG2 cell lines (MTT assay, IC determination).
- Reactive metabolite screening : Incubate with liver microsomes (human or rat) and analyze via LC-MS/MS for glutathione adducts .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Accelerated stability studies : Store solutions at pH 2–9 (37°C, 72 hours) and monitor degradation via HPLC.
- Degradation pathways : Hydrolysis of the ester group dominates under alkaline conditions (pH >8), forming piperidine-2-carboxylic acid.
- Stabilizers : Add antioxidants (e.g., BHT) or buffer at pH 5–6 to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
